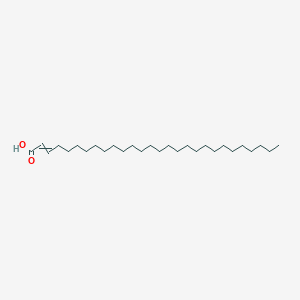
Benzylthiourea;phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylthiourea and phthalic acid are two distinct chemical compounds. Benzylthiourea is an organic compound with the formula C8H10N2S, known for its applications in various chemical reactions and as an intermediate in organic synthesis. Phthalic acid, also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the formula C8H6O4. It is widely used in the production of plasticizers, resins, and dyes.
Vorbereitungsmethoden
Benzylthiourea
Benzylthiourea can be synthesized through the reaction of benzylamine with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.
Phthalic Acid
Phthalic acid is produced industrially by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis of the anhydride. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate in acidic conditions .
Analyse Chemischer Reaktionen
Benzylthiourea
Benzylthiourea undergoes various chemical reactions, including:
Oxidation: Benzylthiourea can be oxidized to form benzylisothiocyanate.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Condensation: Benzylthiourea can condense with aldehydes or ketones to form Schiff bases.
Phthalic Acid
Phthalic acid is a dibasic acid with pKa values of 2.89 and 5.51. It undergoes several types of reactions:
Esterification: Reacts with alcohols to form phthalate esters, commonly used as plasticizers.
Reduction: Can be reduced to phthalic anhydride.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Benzylthiourea
Benzylthiourea is used in:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in pharmaceuticals as a building block for drug synthesis.
Phthalic Acid
Phthalic acid has diverse applications:
Chemistry: Used in the synthesis of dyes, pigments, and plasticizers.
Biology: Studied for its role in the degradation of phthalate esters by microorganisms.
Industry: Widely used in the production of polyesters, alkyd resins, and as a plasticizer in PVC.
Wirkmechanismus
Benzylthiourea
The mechanism of action of benzylthiourea involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Phthalic Acid
Phthalic acid exerts its effects through its interaction with various receptors and enzymes. It can bind to estrogen and progesterone receptors, influencing gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Benzylthiourea
Similar compounds include other thiourea derivatives such as methylthiourea and ethylthiourea. Benzylthiourea is unique due to its benzyl group, which imparts specific chemical properties and reactivity.
Phthalic Acid
Similar compounds include isophthalic acid and terephthalic acid, which are also aromatic dicarboxylic acids. Phthalic acid is unique due to its ortho-substitution pattern, which affects its chemical reactivity and applications .
Eigenschaften
CAS-Nummer |
60834-60-8 |
|---|---|
Molekularformel |
C16H16N2O4S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
benzylthiourea;phthalic acid |
InChI |
InChI=1S/C8H10N2S.C8H6O4/c9-8(11)10-6-7-4-2-1-3-5-7;9-7(10)5-3-1-2-4-6(5)8(11)12/h1-5H,6H2,(H3,9,10,11);1-4H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
HEAKEGQNRDPWKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Propan-2-yl)phenyl]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14615760.png)
![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)



![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)




![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)


